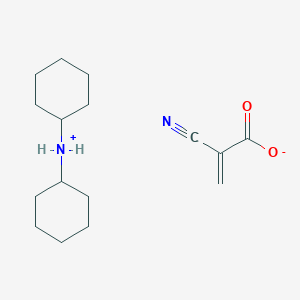

2-Cyanoprop-2-enoate;dicyclohexylazanium

Description

2-Cyanoprop-2-enoate;dicyclohexylazanium is an ionic compound comprising a 2-cyanoprop-2-enoate anion and a dicyclohexylazanium cation.

Properties

IUPAC Name |

2-cyanoprop-2-enoate;dicyclohexylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUNPAIJSVOOSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on unrelated compounds, limiting direct comparisons. Below is an analysis of these materials and hypothetical contrasts based on structural or functional analogs:

Structural and Functional Analogues

- 2-Aminobenzamides (): These compounds are aromatic amides studied for glycosylation and analytical applications . Unlike 2-cyanoprop-2-enoate, they lack cyano or ammonium groups, leading to divergent reactivity (e.g., hydrogen bonding vs. charge interactions).

- Cadmium Oxalate (): An inorganic coordination compound with low water solubility and thermal decomposition above 200°C . Its metal-ligand bonding contrasts with the ionic interactions in 2-cyanoprop-2-enoate;dicyclohexylazanium.

- Methylclonazepam (): A benzodiazepine with a nitro and chlorophenyl group, emphasizing pharmaceutical activity . Its heterocyclic structure and pharmacological focus differ entirely from the target compound.

Hypothetical Property Comparison (Table 1)

Research Findings and Limitations

- Cadmium oxalate’s EC number and safety data underscore the need for similar regulatory documentation for 2-cyanoprop-2-enoate;dicyclohexylazanium, which is currently unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.